molecular formula C23H30O4 B13430180 16-Dehydro Pregnenolone Acetate Impurity 8 CAS No. 19324-55-1

16-Dehydro Pregnenolone Acetate Impurity 8

Cat. No.: B13430180
CAS No.: 19324-55-1
M. Wt: 370.5 g/mol
InChI Key: WANSFKJXNRSVII-GHFWAWAGSA-N
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Description

16-Dehydro Pregnenolone Acetate Impurity 8 is a chemical compound used as an impurity reference material in pharmaceutical testing. It is a derivative of pregnenolone acetate, a steroidal compound that serves as a precursor for the synthesis of various steroid hormones. The compound is known for its role in the production of corticosteroids and sex hormones, making it a valuable intermediate in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

16-Dehydro Pregnenolone Acetate Impurity 8 can be synthesized through the transformation of steroidal sapogenins such as diosgenin and solasodine. The process involves several steps, including acetolysis, oxidation, and acid hydrolysis. One efficient method involves the use of acetic anhydride and hydrochloric acid as catalysts, resulting in a high yield of the compound .

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis process. This eco-friendly method transforms diosgenin or solasodine into the desired compound with an overall yield of 75%. The process is scalable and can be exploited for large-scale production .

Chemical Reactions Analysis

Types of Reactions

16-Dehydro Pregnenolone Acetate Impurity 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, hydrochloric acid, and chromium trioxide. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from the reactions of this compound include various corticosteroids and sex hormones. These products are valuable in the pharmaceutical industry for their therapeutic properties .

Scientific Research Applications

16-Dehydro Pregnenolone Acetate Impurity 8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-Dehydro Pregnenolone Acetate Impurity 8 involves its role as a precursor in the synthesis of steroid hormones. The compound undergoes enzymatic transformations to produce active steroidal compounds that interact with specific molecular targets and pathways. These interactions regulate various physiological processes, including inflammation, immune response, and reproductive functions .

Comparison with Similar Compounds

16-Dehydro Pregnenolone Acetate Impurity 8 is unique due to its specific structure and role as an intermediate in steroid synthesis. Similar compounds include:

These compounds share similar steroidal backbones but differ in their specific functional groups and therapeutic applications.

Properties

CAS No.

19324-55-1

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H30O4/c1-13(24)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)25)11-15(22)12-20(21)26/h5,12,16,18-19,21H,6-11H2,1-4H3/t16-,18-,19-,21-,22-,23+/m0/s1

InChI Key

WANSFKJXNRSVII-GHFWAWAGSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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